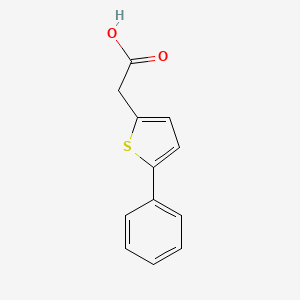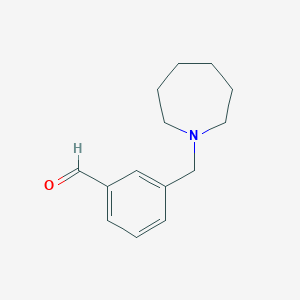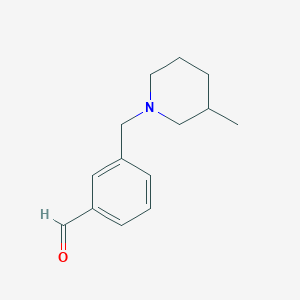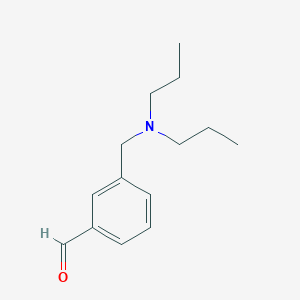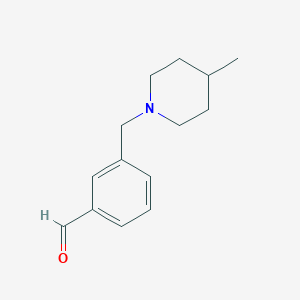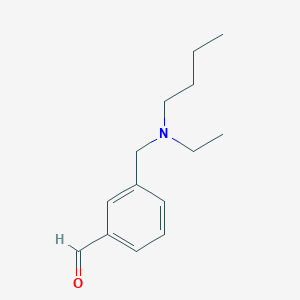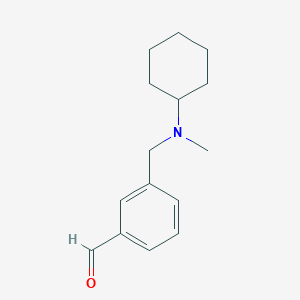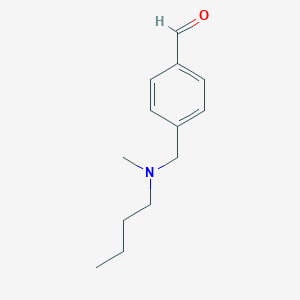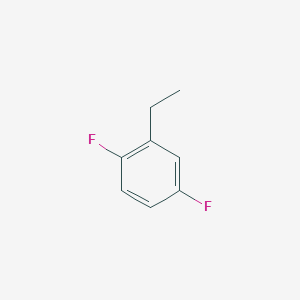![molecular formula C14H20N2O B7964772 4-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7964772.png)
4-[(4-Ethylpiperazino)methyl]benzaldehyde
描述
4-[(4-Ethylpiperazino)methyl]benzaldehyde: is an organic compound with the molecular formula C13H18N2O It features a benzaldehyde moiety substituted with a 4-[(4-ethylpiperazino)methyl] group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Ethylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-formylbenzaldehyde with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 4-[(4-Ethylpiperazino)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products:
Oxidation: 4-[(4-Ethylpiperazino)methyl]benzoic acid.
Reduction: 4-[(4-Ethylpiperazino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: In chemistry, 4-[(4-Ethylpiperazino)methyl]benzaldehyde is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a probe to study biological pathways.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also be employed in the development of new catalysts or as a reagent in various chemical processes.
作用机制
The mechanism of action of 4-[(4-Ethylpiperazino)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The piperazine moiety can enhance its binding affinity to certain targets, while the benzaldehyde group can participate in covalent interactions or redox reactions.
相似化合物的比较
- 4-[(4-Methylpiperazino)methyl]benzaldehyde
- 4-[(4-Phenylpiperazino)methyl]benzaldehyde
- 4-[(4-Benzylpiperazino)methyl]benzaldehyde
Comparison: 4-[(4-Ethylpiperazino)methyl]benzaldehyde is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and benzyl analogs, the ethyl derivative may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in research and development.
属性
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-15-7-9-16(10-8-15)11-13-3-5-14(12-17)6-4-13/h3-6,12H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPADFEOVYQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
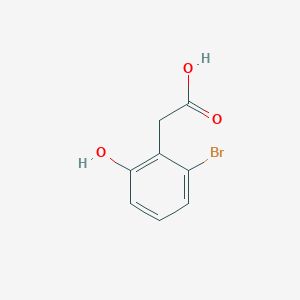
![6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B7964701.png)
![3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7964724.png)
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B7964726.png)
